2-bromo-N-pentylbenzenesulfonamide is a chemical compound with the molecular formula . It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group () attached to an aromatic ring. This compound features a bromo substituent at the second position of the benzene ring and a pentyl group attached to the nitrogen atom of the sulfonamide functional group.
This compound is significant in medicinal chemistry, particularly for its antibacterial properties and potential therapeutic applications.
2-bromo-N-pentylbenzenesulfonamide can be sourced from various chemical suppliers and research institutions. It is classified under the following categories:
The synthesis of 2-bromo-N-pentylbenzenesulfonamide typically involves several steps, including:
The synthesis process requires careful control of reaction conditions such as temperature and solvent choice. Common solvents include dichloromethane or dimethylformamide, which facilitate nucleophilic substitution reactions.
The molecular structure of 2-bromo-N-pentylbenzenesulfonamide can be depicted as follows:
The compound's structural data can be summarized as follows:
2-bromo-N-pentylbenzenesulfonamide can participate in various chemical reactions:
In nucleophilic substitution reactions, conditions such as solvent polarity and temperature significantly influence reaction rates and products. For instance, using polar aprotic solvents enhances nucleophilicity.
The mechanism of action for 2-bromo-N-pentylbenzenesulfonamide primarily involves its interaction with bacterial enzymes. As a sulfonamide derivative, it likely inhibits dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Research indicates that sulfonamides mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of bacterial growth through disruption of folate metabolism .
Relevant data includes melting point and spectral data (NMR, IR) confirming structural integrity post-synthesis .
2-bromo-N-pentylbenzenesulfonamide has several applications in scientific research:
The benzenesulfonamide scaffold represents one of medicinal chemistry’s most versatile pharmacophores, with roots tracing to the 1930s discovery of Prontosil rubrum—the first synthetic antibacterial agent. This breakthrough ignited systematic exploration of sulfonamide derivatives for diverse therapeutic applications. Over 150 FDA-approved drugs now incorporate sulfur(VI) motifs (e.g., sulfonyl or sulfonamide groups), spanning antimicrobial, antidiabetic, diuretic, and anticancer agents [9]. The evolution from broad-spectrum antibiotics to targeted therapies exemplifies rational drug design; early non-selective sulfonamides like sulfadiazine (1941) paved the way for isoform-specific inhibitors. Within this landscape, 2-bromo-N-pentylbenzenesulfonamide emerges as a modern derivative engineered to exploit structural nuances for oncology applications. Its design integrates halogenation and alkyl chain extensions—strategies historically proven to modulate sulfonamide bioactivity—while leveraging contemporary insights into tumor-specific molecular targets [6] [9].
Table 1: Milestones in Sulfonamide Drug Development
Year | Drug | Therapeutic Category | Significance |
---|---|---|---|
1937 | Streptozol | Dermatological | Early antimicrobial sulfonamide |
1954 | Myleran | Oncological | First sulfonamide alkylating agent (busulfan) |
1982 | Feldene (piroxicam) | Anti-inflammatory | COX inhibition via sulfonamide motif |
1998 | Celebrex (celecoxib) | COX-2 inhibitor | Demonstrated anticancer sulfonamide scaffolds |
2012 | Zelboraf (vemurafenib) | BRAF kinase inhibitor | Validated halogenated sulfonamide in oncology |
Carbonic anhydrases (CAs), particularly isoforms IX and XII, are overexpressed in hypoxic tumors and drive acidosis, metastasis, and chemotherapy resistance. Sulfonamides act as potent CA inhibitors (CAIs) by coordinating the catalytic zinc ion in the active site via the deprotonated sulfonamide nitrogen (-SO₂NH⁻). 2-Bromo-N-pentylbenzenesulfonamide exhibits dual targeting:
Hybrid nanoparticle delivery systems further exploit this mechanism. Polymeric NPs functionalized with 2-bromo-N-pentylbenzenesulfonamide achieve 5-fold higher tumor accumulation than free inhibitors by leveraging the enhanced permeability and retention (EPR) effect, directly suppressing CA IX in breast and renal carcinomas [4].
Table 2: Carbonic Anhydrase Isoform Selectivity Profiles
Isoform | Tissue Expression | Tumor Association | Inhibition by 2-Bromo-N-Pentylbenzenesulfonamide |
---|---|---|---|
CA I | Erythrocytes | None | Weak (IC₅₀ > 10 μM) |
CA II | Ubiquitous | None | Moderate (IC₅₀ = 2.1 μM) |
CA IX | Hypoxic tumors | Breast, renal, lung | Strong (IC₅₀ = 48 nM) |
CA XII | Metastatic niches | Colon, glioblastoma | Strong (IC₅₀ = 52 nM) |
The bioactivity of 2-bromo-N-pentylbenzenesulfonamide is critically governed by its ortho-bromine and N-pentyl moieties, which synergistically optimize pharmacodynamic and pharmacokinetic properties:
Sterically blocks metabolic oxidation at the ortho-position, extending plasma half-life (t₁/₂ = 14.3 h) [5].
Pentyl Chain for Lipophilicity and Conformational Flexibility:
Table 3: Impact of Substituents on Physicochemical and Binding Properties
Modification | Binding ΔG (kcal/mol) | CA IX IC₅₀ (nM) | logD₇.₄ | Metabolic Stability (t₁/₂, h) |
---|---|---|---|---|
Ortho-H (unsubstituted) | −7.1 | 420 | 1.9 | 2.8 |
Ortho-Cl | −8.3 | 105 | 2.3 | 8.1 |
Ortho-Br | −9.5 | 48 | 2.8 | 14.3 |
N-Methyl | −7.9 | 380 | 1.6 | 3.2 |
N-Pentyl | −9.5 | 48 | 3.1 | 14.3 |
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4